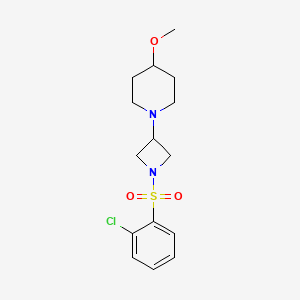

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine

Description

Properties

IUPAC Name |

1-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]-4-methoxypiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O3S/c1-21-13-6-8-17(9-7-13)12-10-18(11-12)22(19,20)15-5-3-2-4-14(15)16/h2-5,12-13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJPPDTTZITFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2CN(C2)S(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine typically involves multiple steps, starting with the preparation of the azetidine and piperidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired chemical transformations. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In medicinal chemistry, it may serve as a lead compound for the development of new drugs targeting specific biological pathways. In biology, it can be used as a tool to study the effects of chemical modifications on biological systems. Industrial applications may include its use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

Piperidinones (e.g., ) introduce ketone functionalities that may enhance hydrogen bonding but reduce metabolic stability compared to sulfonamides .

Substituent Effects: The 2-chlorophenyl sulfonyl group in the target compound likely provides stronger electron-withdrawing effects and hydrophobic interactions than methoxyphenyl () or trimethoxyphenyl () substituents, favoring receptor binding .

Biological Activity Trends :

- Piperidine derivatives with aryl sulfonyl groups (e.g., ) show enhanced selectivity for enzymes like kinases or proteases due to steric and electronic effects .

- 4-Methoxy on piperidine (target compound) may improve blood-brain barrier penetration compared to bulkier substituents (e.g., 5-isopropyl in ) .

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of azetidine with 2-chlorophenyl sulfonyl chloride, followed by coupling to 4-methoxypiperidine—a strategy analogous to ’s NaBH3CN-mediated reductive amination .

- Pharmacokinetic Advantages : The 2-chlorophenyl sulfonyl group may confer higher metabolic stability than acetylated or ketone-containing analogs (e.g., ), as sulfonamides resist esterase-mediated hydrolysis .

- Unresolved Contradictions: While and emphasize the role of aryl groups in bioactivity, the target compound’s smaller azetidine ring may reduce off-target effects compared to bis-aryl piperidinones .

Biological Activity

1-(1-((2-Chlorophenyl)sulfonyl)azetidin-3-yl)-4-methoxypiperidine is a synthetic compound that exhibits a range of biological activities due to its unique structural features. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

- Azetidine ring : Known for its role in medicinal chemistry.

- Piperidine moiety : Associated with various pharmacological effects.

- Chlorophenyl and sulfonyl groups : These enhance the compound's electronic properties and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : The compound has been tested against various bacterial and fungal strains, showing promising results. It demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : It has shown inhibitory effects on key enzymes such as caspase-3, which is crucial in apoptosis pathways. This suggests potential applications in cancer treatment .

- Binding Affinity Studies : Interaction studies reveal that the compound binds to specific receptors or enzymes, elucidating its mechanism of action and identifying potential therapeutic targets .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Antibacterial Activity : A study evaluated the antibacterial efficacy of synthesized derivatives, revealing that compounds with similar moieties exhibited varying degrees of activity against multiple bacterial strains. The most active derivatives had IC50 values indicating strong inhibitory effects against urease and acetylcholinesterase .

- Cancer Research : The compound's ability to inhibit caspase-3 was highlighted in research focusing on apoptosis regulation in cancer cells. This suggests that it may be a candidate for further development in cancer therapies .

- In Silico Studies : Docking studies have provided insights into the interactions between the compound and amino acids in target proteins, enhancing the understanding of its pharmacological effectiveness .

Data Tables

| Activity Type | Tested Strains/Targets | Results |

|---|---|---|

| Antibacterial | Salmonella typhi, Bacillus subtilis | Moderate to strong activity |

| Enzyme Inhibition | Caspase-3, Acetylcholinesterase | Significant inhibitory effects |

| Binding Affinity | Various receptors | Strong binding interactions noted |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.